1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene
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Overview
Description
1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene is an organic compound characterized by the presence of a methyl group, a nitro group, and a sulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene typically involves the nitration of 1-Methyl-2-[(4-methylphenyl)sulfanyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of protein function. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 1-Methyl-2-[(4-methylphenyl)sulfanyl]benzene
- 1-Methyl-2-[(4-methylphenyl)sulfonyl]benzene
- 1-Methyl-2-[(4-methylphenyl)sulfinyl]benzene
Comparison: 1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene is unique due to the presence of both a nitro group and a sulfanyl group, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
922511-29-3 |
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Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
1-methyl-2-(4-methylphenyl)sulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C14H13NO2S/c1-10-6-8-12(9-7-10)18-14-11(2)4-3-5-13(14)15(16)17/h3-9H,1-2H3 |
InChI Key |
XBXQAHALETWZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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